Cas no 1256824-06-2 (4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with a bromo group at the 4-position and a trifluoromethyl group at the 3-position. This structure imparts unique reactivity and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo substituent enables further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences molecular interactions. Its rigid aromatic framework contributes to its utility in designing bioactive molecules, particularly in medicinal chemistry for targeted drug discovery. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine structure
1256824-06-2 structure
商品名:4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS番号:1256824-06-2
MF:C8H4N2F3Br
メガワット:265.02996
MDL:MFCD18258885
CID:1088966
PubChem ID:71721072

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
    • DB-253120
    • DTXSID70856930
    • 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2 pound not3-b]pyridine
    • 4-Bromo-3-(trifluoromethyl)-7-azaindole
    • 1256824-06-2
    • AS-69826
    • CS-0157341
    • 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-(trifluoromethyl)-
    • ANLSLNIHKSZKLF-UHFFFAOYSA-N
    • SY111907
    • AKOS022173990
    • MFCD18258885
    • SB16250
    • MDL: MFCD18258885
    • インチ: InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14)
    • InChIKey: ANLSLNIHKSZKLF-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C2=C(N=C1)NC=C2C(F)(F)F)Br

計算された属性

  • せいみつぶんしりょう: 263.95100g/mol
  • どういたいしつりょう: 263.95100g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 28.7Ų

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D951354-1g
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-(trifluoromethyl)-
1256824-06-2 98%
1g
$310 2024-06-08
eNovation Chemicals LLC
Y0985526-5g
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 95%
5g
$1050 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3594-500MG
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 97%
500MG
¥ 8,896.00 2023-04-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FW869-50mg
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 95%
50mg
304.0CNY 2021-08-04
Alichem
A029182307-1g
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 98%
1g
$795.60 2023-09-03
Ambeed
A665505-100mg
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 95%
100mg
$42.0 2025-02-26
Chemenu
CM149387-1g
4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 95%+
1g
$729 2021-06-09
Chemenu
CM149387-1g
4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 95%+
1g
$*** 2023-04-03
eNovation Chemicals LLC
D624439-1G
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
1256824-06-2 95%
1g
$260 2024-07-21
abcr
AB441427-1g
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, 95%; .
1256824-06-2 95%
1g
€423.10 2025-02-14

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 関連文献

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Recent Advances in the Study of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256824-06-2) and Its Applications in Chemical Biology and Medicine

The compound 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256824-06-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. This heterocyclic scaffold, characterized by its bromo and trifluoromethyl substituents, offers unique physicochemical properties that enhance binding affinity and metabolic stability, making it a valuable building block for drug discovery.

Recent studies have focused on the role of this compound in the development of kinase inhibitors, where its pyrrolopyridine core serves as a privileged structure for targeting ATP-binding sites. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in creating selective JAK2 inhibitors, showing promising activity against myeloproliferative disorders with improved selectivity profiles compared to existing therapeutics.

In synthetic chemistry, novel methodologies have been developed for the functionalization of this scaffold. A team at MIT reported a palladium-catalyzed cross-coupling approach that enables efficient diversification at the 4-bromo position, significantly expanding the structure-activity relationship (SAR) exploration possibilities for this chemical series. This advancement has accelerated the discovery of compounds with nanomolar potency against several cancer cell lines.

The trifluoromethyl group at the 3-position has been shown to confer enhanced membrane permeability and proteolytic stability, as evidenced by recent pharmacokinetic studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives containing this motif exhibited superior oral bioavailability in rodent models compared to their non-fluorinated analogs.

Emerging applications in radiopharmaceuticals have also been reported, where the bromine atom serves as a handle for isotopic exchange with fluorine-18, enabling PET tracer development. This approach is being explored for imaging protein kinases in various pathological conditions, potentially revolutionizing treatment monitoring in personalized medicine.

Despite these advances, challenges remain in the large-scale synthesis of this compound, with current yields in multi-step sequences rarely exceeding 40%. Recent process chemistry innovations from several pharmaceutical companies aim to address this limitation through continuous flow chemistry approaches and improved purification techniques.

The safety profile of this compound and its derivatives continues to be evaluated, with preliminary toxicology studies indicating acceptable margins for further development. However, researchers note the need for comprehensive metabolite identification studies due to the potential formation of reactive intermediates during biotransformation.

Looking forward, the unique properties of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine position it as a versatile scaffold for addressing multiple therapeutic targets. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging modalities, suggesting its relevance will continue to grow in chemical biology and medicinal chemistry.

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